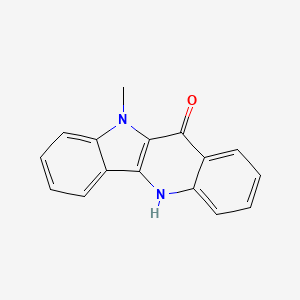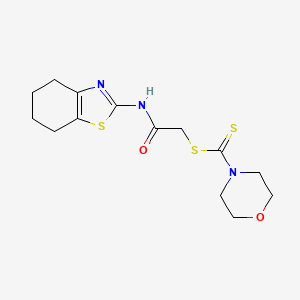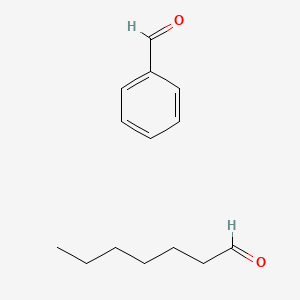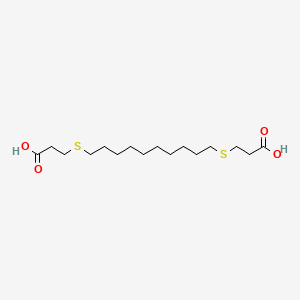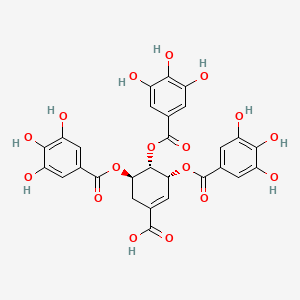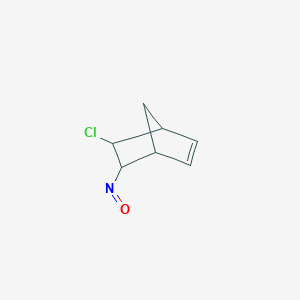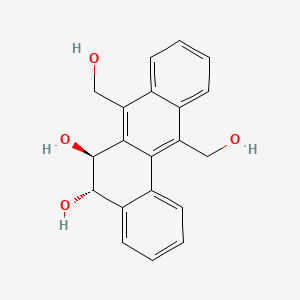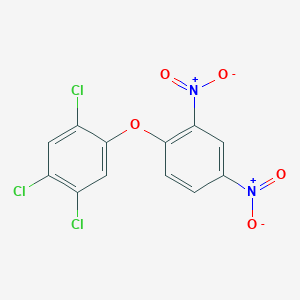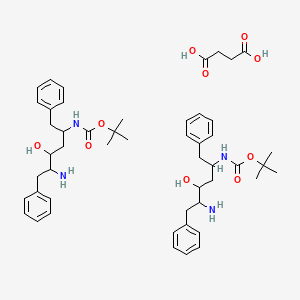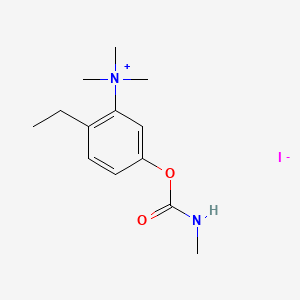
benzyl (2S)-2-amino-3-hydroxybutanoate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid is a compound that combines benzyl (2S)-2-amino-3-hydroxybutanoate with oxalic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The benzyl group is known for its stability and reactivity, making it a valuable component in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-amino-3-hydroxybutanoate typically involves the esterification of (2S)-2-amino-3-hydroxybutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The resulting ester is then combined with oxalic acid to form the final compound.
Industrial Production Methods
In an industrial setting, the production of benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid may involve large-scale esterification processes followed by purification steps such as crystallization or distillation to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid involves its interaction with specific molecular targets and pathways. The benzyl group can interact with enzymes and receptors, modulating their activity. The amino and hydroxy groups can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the amino and hydroxy groups.
Benzyl acetate: An ester similar to benzyl (2S)-2-amino-3-hydroxybutanoate but with different functional groups.
Benzylamine: Contains an amino group but lacks the ester and hydroxy groups.
Uniqueness
Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both amino and hydroxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields.
Propiedades
Fórmula molecular |
C24H32N2O10 |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
benzyl (2S)-2-amino-3-hydroxybutanoate;oxalic acid |
InChI |
InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8?,10-;/m00./s1 |
Clave InChI |
ZJXJCFJXVAXCRR-AUAQLAAMSA-N |
SMILES isomérico |
CC([C@@H](C(=O)OCC1=CC=CC=C1)N)O.CC([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


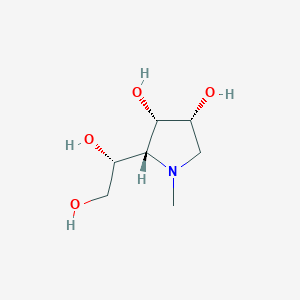
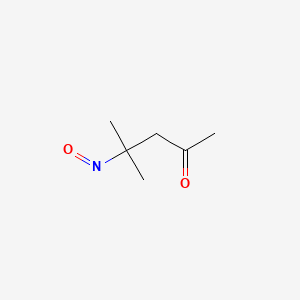
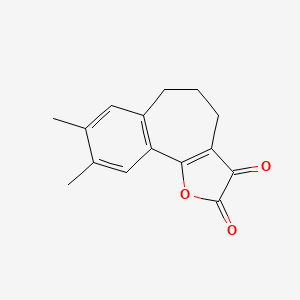
![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)
